molecular formula C13H10ClN3 B1497843 3-(2-chlorophenyl)-1H-indazol-5-amine CAS No. 1175822-65-7

3-(2-chlorophenyl)-1H-indazol-5-amine

Cat. No. B1497843
CAS RN: 1175822-65-7
M. Wt: 243.69 g/mol
InChI Key: YRIWMBMLGAPBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-1H-indazol-5-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug design and development. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-indazol-5-amine involves the inhibition of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-1H-indazol-5-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-1H-indazol-5-amine is its potent anti-inflammatory and anti-cancer activity. It can be used as a lead compound for the development of new drugs for the treatment of various inflammatory and cancerous diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions in research that can be explored with 3-(2-chlorophenyl)-1H-indazol-5-amine. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, the development of more water-soluble derivatives of this compound can improve its bioavailability and make it more suitable for in vivo studies.

Scientific Research Applications

3-(2-chlorophenyl)-1H-indazol-5-amine has been extensively studied for its potential applications in drug design and development. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

3-(2-chlorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-4-2-1-3-9(11)13-10-7-8(15)5-6-12(10)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWMBMLGAPBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653484
Record name 3-(2-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-1H-indazol-5-amine

CAS RN

1175822-65-7
Record name 3-(2-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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